molecular formula C12H21N3O B13638094 Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone

Cat. No.: B13638094
M. Wt: 223.31 g/mol
InChI Key: SELREFQYNWHKLM-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone is a synthetic organic compound with the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol . This compound is characterized by the presence of a cyclobutyl group, a piperazine ring, and an azetidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Chemical Reactions Analysis

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

cyclobutyl-(3-piperazin-1-ylazetidin-1-yl)methanone

InChI

InChI=1S/C12H21N3O/c16-12(10-2-1-3-10)15-8-11(9-15)14-6-4-13-5-7-14/h10-11,13H,1-9H2

InChI Key

SELREFQYNWHKLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3CCNCC3

Origin of Product

United States

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